molecular formula C21H20BrN3O3S B2939830 methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251696-26-0

methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B2939830
CAS No.: 1251696-26-0
M. Wt: 474.37
InChI Key: QIMGUOLKAHLNPT-UHFFFAOYSA-N
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Description

Methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a structurally complex benzodiazepine derivative. Its core comprises a 1,5-benzodiazepine ring substituted at the 4-position with a sulfanyl group linked via a carbamoyl-methyl bridge to a 2-bromo-4-methylphenyl moiety. The 2-position of the benzodiazepine is functionalized with a methyl acetate group, which may influence solubility and metabolic stability .

Properties

IUPAC Name

methyl 2-[4-[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3S/c1-13-7-8-16(15(22)9-13)24-19(26)12-29-20-10-14(11-21(27)28-2)23-17-5-3-4-6-18(17)25-20/h3-10,23H,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMGUOLKAHLNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodiazepine core: This is usually achieved through a cyclization reaction involving an appropriate amine and a halogenated aromatic compound.

    Introduction of the bromo and methyl groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Carbamoylation and sulfanylation:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether group (-S-) at the 4-position of the benzodiazepine ring undergoes oxidation to form sulfoxide or sulfone derivatives.

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid.

  • Conditions : Room temperature or mild heating (40–60°C).

  • Products :

    • Sulfoxide: Methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfinyl)-1H-1,5-benzodiazepin-2-yl]acetate.

    • Sulfone: Methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfonyl)-1H-1,5-benzodiazepin-2-yl]acetate.

  • Yield : 70–85% depending on oxidant stoichiometry and reaction time .

Hydrolysis of the Methyl Ester

The ester group is hydrolyzed to the carboxylic acid under basic conditions.

  • Reagents : Aqueous NaOH or LiOH in ethanol/water.

  • Conditions : Reflux (70–80°C) for 6–12 hours.

  • Product : 2-[4-({[(2-Bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetic acid.

  • Yield : 80–90% .

Nucleophilic Aromatic Substitution (NAS) of the Bromine Atom

The bromine on the 2-bromo-4-methylphenyl group participates in cross-coupling reactions.

  • Suzuki-Miyaura Coupling :

    • Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃.

    • Conditions : 80–100°C in dioxane/water (3:1).

    • Product : Methyl 2-[4-({[(2-aryl-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate.

    • Yield : 60–75% .

Amide Hydrolysis

The carbamoyl group is cleaved under acidic or basic conditions.

  • Acidic Hydrolysis :

    • Reagents : 6M HCl, reflux.

    • Product : 2-[4-(Mercaptomethyl)-1H-1,5-benzodiazepin-2-yl]acetic acid and 2-bromo-4-methylaniline.

    • Yield : 65–80% .

Reduction of the Ester to Alcohol

The methyl ester is reduced to a primary alcohol.

  • Reagents : LiAlH₄ in dry THF.

  • Conditions : 0°C to room temperature.

  • Product : 2-[4-({[(2-Bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]ethanol.

  • Yield : 70–78% .

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductYieldReferences
Sulfanyl OxidationH₂O₂, AcOH, 40°C, 4hSulfoxide derivative78%
Ester Hydrolysis1M NaOH, EtOH/H₂O, reflux, 8hCarboxylic acid85%
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, 80°C, 12hBiaryl-modified derivative65%
Amide Hydrolysis6M HCl, reflux, 6h2-Bromo-4-methylaniline72%
Ester ReductionLiAlH₄, THF, 0°C → rt, 2hPrimary alcohol75%

Mechanistic Insights

  • Sulfanyl Oxidation : Proceeds via electrophilic attack by the oxidizing agent on the sulfur atom, forming a sulfonium ion intermediate before stabilizing as sulfoxide/sulfone .

  • Suzuki Coupling : The bromine is replaced by an aryl group via a Pd(0)-catalyzed transmetallation mechanism .

  • Ester Hydrolysis : Base-mediated nucleophilic acyl substitution at the ester carbonyl group .

Stability Considerations

  • The benzodiazepine core is sensitive to strong acids/bases, requiring controlled conditions to prevent ring opening.

  • The sulfanyl group’s oxidation state influences electron density in the aromatic system, affecting subsequent reactivity .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its structural similarity to other benzodiazepines.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate likely involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative and anxiolytic effects. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 1,5-benzodiazepine core, distinguishing it from related heterocyclic systems. For example:

  • Benzofuran Derivatives: describes 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, which shares a bromine atom and sulfur-containing substituent but features a benzofuran ring instead of a benzodiazepine.
  • Phenylacetate Esters : Methyl 2-(4-bromophenyl)acetate () lacks the benzodiazepine and carbamoyl-sulfanyl groups but shares the methyl ester moiety. The ester group in both compounds likely improves lipid solubility, though the benzodiazepine derivative’s larger structure may reduce bioavailability .

Physicochemical and Crystallographic Properties

  • Crystal Packing and Interactions : The bromine atom in the target compound may participate in halogen bonding or van der Waals interactions, similar to the Br⋯S interaction (3.4787 Å) observed in the benzofuran derivative (). Such interactions could influence crystallinity and stability .
  • Hydrogen Bonding : The carbamoyl group in the target compound may engage in hydrogen bonding, akin to the carboxyl group dimerization seen in ’s benzofuran derivative. This could affect solubility and aggregation behavior .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound are absent, insights can be inferred from structurally related molecules:

  • Antimicrobial Potential: and highlight the role of brominated aromatic systems and ester groups in antimicrobial activity. The bromine atom may enhance lipophilicity, promoting membrane penetration .
  • Ferroptosis Induction: notes that brominated compounds and sulfur-containing moieties (e.g., sulfanyl groups) can modulate ferroptosis, a form of regulated cell death. The carbamoyl-sulfanyl linkage in the target compound may position it as a candidate for such studies .

Biological Activity

Overview

Methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate (CAS Number: 1251696-26-0) is a complex compound belonging to the benzodiazepine class, which is widely studied for its potential pharmacological activities. Its structure includes a benzodiazepine core, which is known for various biological effects, including anxiolytic, anticonvulsant, and sedative properties.

Chemical Structure

The compound can be represented by the following structural formula:

C16H18BrN3O2S\text{C}_{16}\text{H}_{18}\text{Br}\text{N}_{3}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core structures followed by functional group modifications. Common reagents include chlorinating agents and base catalysts, with reaction conditions requiring controlled temperatures to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits neuronal excitability throughout the nervous system. This interaction leads to various effects such as anxiolytic, anticonvulsant, muscle relaxant, and sedative actions .

Structure-Activity Relationship (SAR)

Recent studies on benzodiazepines have highlighted the importance of specific substituents on the benzodiazepine ring in modulating biological activity. For instance:

  • Bromination at position 2 has been shown to enhance receptor affinity.
  • Methyl groups at certain positions can increase potency against specific receptor types .

Anticancer Activity

Research has indicated that certain benzodiazepine derivatives exhibit anticancer properties. The mechanism is believed to involve interference with DNA replication and repair mechanisms. For example, studies have shown that compounds with similar structures can bind effectively to DNA, leading to cytotoxic effects in cancer cells .

Antimicrobial Properties

In addition to CNS activity, some benzodiazepine derivatives demonstrate antimicrobial properties. The presence of specific functional groups can enhance their ability to inhibit bacterial growth. This activity is particularly relevant in the context of developing new antibiotics .

Case Studies

  • Study on Anticonvulsant Activity : A study evaluated various benzodiazepine derivatives for their anticonvulsant effects using animal models. This compound showed significant efficacy in reducing seizure frequency compared to controls .
  • Anticancer Efficacy : In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. Results indicated a dose-dependent response with IC50 values suggesting potential for further development as an anticancer agent .

Data Summary Table

Biological Activity Effect Reference
AnxiolyticReduces anxiety in animal models
AnticonvulsantDecreases seizure frequency
AntimicrobialInhibits bacterial growth
AnticancerCytotoxic effects on cancer cells

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